5-((3-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[(3-chlorophenyl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O3S/c1-12-21-18-24(22-12)17(25)16(28-18)15(13-3-2-4-14(20)11-13)23-7-5-19(6-8-23)26-9-10-27-19/h2-4,11,15,25H,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVHPZSLOHTDQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCC5(CC4)OCCO5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of the core thiazolo[3,2-b][1,2,4]triazole structure, followed by the introduction of the spirocyclic system and the chlorophenyl group. Common reagents used in these reactions include chlorinating agents, spirocyclic precursors, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-((3-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of suitable solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Scientific Research Applications
5-((3-Chlorophenyl)(1,4-dioxa-8-azaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-((3-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Key Analogues
| Compound Name | Core Structure | Substituents | Molecular Weight | Key Features |
|---|---|---|---|---|
| Target Compound | Thiazolo[3,2-b][1,2,4]triazol-6-ol | 3-Chlorophenyl, 1,4-dioxa-8-azaspiro[4.5]decan-8-yl, methyl | ~505.5* | Spirocyclic system, 3-Cl substitution, hydroxyl group |
| 5-((4-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol | Thiazolo[3,2-b][1,2,4]triazol-6-ol | 4-Chlorophenyl, 1,4-dioxa-8-azaspiro[4.5]decan-8-yl, furan-2-yl | ~529.5* | 4-Cl vs. 3-Cl substitution; furan enhances π-conjugation |
| 5-{4-(3-Chlorophenyl)-1-piperazinylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | Thiazolo[3,2-b][1,2,4]triazol-6-ol | 3-Chlorophenyl, piperazinyl, 4-ethoxy-3-methoxyphenyl, methyl | 514.04 | Piperazine linker; polar substituents (ethoxy, methoxy) improve solubility |
| 5-((4-(3-Chlorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol | Thiazolo[3,2-b][1,2,4]triazol-6-ol | 3-Chlorophenyl, piperazinyl, m-tolyl, furan-2-yl | 506.0 | m-Tolyl enhances steric bulk; furan may modulate electronic properties |
*Estimated based on analogous structures.
Key Observations:
- Substituent Position: The 3-chlorophenyl group in the target compound (vs.
- Spirocyclic vs. Piperazine Linkers: The 1,4-dioxa-8-azaspiro[4.5]decane moiety in the target compound introduces rigidity compared to the flexible piperazine linker in and , which could enhance selectivity but reduce adaptability in binding pockets.
- Polar vs. Nonpolar Substituents: Hydroxyl and methoxy/ethoxy groups (as in ) improve solubility but may reduce blood-brain barrier penetration compared to lipophilic groups like furan or m-tolyl .
Physicochemical and Crystallographic Properties
Table 2: Physicochemical Comparison
*Calculated using fragment-based methods.
Crystallographic Insights:
- The spirocyclic system in the target compound may adopt a planar conformation similar to isostructural compounds (e.g., ), but the 3-chlorophenyl group could introduce torsional strain, affecting crystal packing.
- Tools like SHELXL and ORTEP-3 are critical for resolving such complex structures, particularly asymmetric units with multiple independent molecules.
Biological Activity
5-((3-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound known for its unique structural features that may confer significant biological activity. This article reviews the biological properties of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound consists of several functional groups that contribute to its biological activity:
- Chlorophenyl group : Known for its role in enhancing bioactivity.
- Spirocyclic system : Provides structural rigidity and may influence interaction with biological targets.
- Thiazolo-triazole moiety : Associated with various biological activities including antimicrobial and anticancer properties.
Structural Formula
The IUPAC name for the compound is:
Antimicrobial Properties
Research indicates that compounds with thiazole and triazole moieties exhibit significant antimicrobial properties. The compound has been investigated for its efficacy against various bacterial strains and fungi. In vitro studies have shown promising results against pathogens such as Staphylococcus aureus and Candida albicans.
Anticancer Activity
The compound's structure suggests potential anticancer activity through modulation of specific molecular targets involved in cell proliferation and apoptosis. Preliminary studies indicate that it may inhibit cancer cell lines such as:
- HeLa (cervical cancer)
- MCF7 (breast cancer)
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Interaction with enzymes critical for cellular metabolism.
- Receptor Modulation : Binding to specific receptors that regulate cell signaling pathways.
- DNA Interaction : Potential intercalation into DNA structures leading to disruption of replication processes.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of the compound against clinical isolates. The results demonstrated a minimum inhibitory concentration (MIC) ranging from 16 to 64 µg/mL against various strains.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Study 2: Anticancer Activity
In a separate study published in Cancer Letters, the compound was tested for its anticancer properties against HeLa cells. The results showed a significant reduction in cell viability at concentrations above 10 µM.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 20 |
Q & A
Q. What are the standard synthetic routes for 5-((3-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol?
The synthesis typically involves multi-step pathways, including cyclization and functional group modifications. Key steps include:
- Cyclization : Reacting thiazole and triazole precursors under reflux conditions (e.g., toluene at 110°C) with catalysts like triethylamine .
- Spiro-ring formation : Using 1,4-dioxa-8-azaspiro[4.5]decane derivatives as intermediates, often synthesized via nucleophilic substitution reactions .
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the final product .
Q. How is the molecular structure of the compound confirmed post-synthesis?
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to identify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–7.8 ppm, sp³ carbons at δ 50–70 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 489.12 [M+H]) .
- Elemental Analysis : Confirming C, H, N, S, and Cl percentages within ±0.3% deviation .
Q. What initial biological screening assays are recommended for this compound?
Preliminary screening includes:
- Antifungal Activity : Broth microdilution assays against Candida albicans (MIC values) .
- Anticancer Potential : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to measure IC .
- Antimicrobial Testing : Agar diffusion assays against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield (>70%)?
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in cyclization steps .
- Temperature Control : Maintaining 80–90°C during spiro-ring formation to minimize side products .
- Catalyst Screening : Using Lewis acids (e.g., ZnCl) or organocatalysts to accelerate key steps . Example: A 15% yield increase was achieved by replacing toluene with DMF in the triazole-thiazole coupling step .
Q. How to resolve discrepancies between computational predictions and experimental bioactivity data?
Case Study: Molecular docking predicted strong binding to fungal 14-α-demethylase (PDB: 3LD6) with a docking score of −9.2 kcal/mol, but initial antifungal assays showed weak activity (MIC > 100 µg/mL). Resolution steps:
- Metabolic Stability Testing : Assess compound degradation in liver microsomes (e.g., half-life < 30 min indicates rapid metabolism) .
- Solubility Analysis : Use HPLC to measure logP (>3 suggests poor aqueous solubility, requiring formulation adjustments) .
- Target Validation : Confirm target engagement via thermal shift assays or SPR .
Q. What methodologies are suitable for structure-activity relationship (SAR) studies?
SAR approaches include:
- Substituent Variation : Modifying the 3-chlorophenyl group to 4-fluorophenyl or pyridyl derivatives to assess electronic effects .
- Scaffold Hybridization : Fusing thiazolo-triazole with piperazine or morpholine rings to enhance bioavailability .
- Pharmacophore Mapping : 3D-QSAR models (e.g., CoMFA) to correlate steric/electrostatic fields with IC values .
Q. How to evaluate metabolic stability and toxicity in preclinical models?
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and quantify remaining compound via LC-MS/MS .
- CYP Inhibition Assays : Screen against CYP3A4 and CYP2D6 to predict drug-drug interactions .
- Ames Test : Assess mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
Q. What computational tools predict target interactions and mechanism of action?
- Molecular Docking : AutoDock Vina or Schrödinger Glide to simulate binding to enzymes like lanosterol 14-α-demethylase .
- Molecular Dynamics (MD) : GROMACS simulations (50 ns) to evaluate binding stability (e.g., RMSD < 2 Å) .
- Machine Learning : Use DeepChem or Chemprop to predict off-target effects based on PubChem BioAssay data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
